molecular formula C11H13FN2O B5457186 N-(3-fluorophenyl)-1-pyrrolidinecarboxamide

N-(3-fluorophenyl)-1-pyrrolidinecarboxamide

Cat. No. B5457186
M. Wt: 208.23 g/mol
InChI Key: KXULJPFESFYYLO-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)-1-pyrrolidinecarboxamide” is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is part of the family of fentanyl analogues . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “N-(3-fluorophenyl)-1-pyrrolidinecarboxamide” can be analyzed using techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . Density functional theory (DFT) can be used to calculate the molecular structure, and the results are usually consistent with X-ray diffraction results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-fluorophenyl)-1-pyrrolidinecarboxamide” can be analyzed using techniques such as DFT. DFT can be used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule .

Future Directions

The future directions for “N-(3-fluorophenyl)-1-pyrrolidinecarboxamide” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be thoroughly investigated. The compound could potentially be used in the field of medicine, given the wide range of biological applications of compounds with a pyrrolidine ring .

properties

IUPAC Name

N-(3-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXULJPFESFYYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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